Cas no 2227752-60-3 (rac-(3R,4S)-1-(benzyloxy)carbonyl-4-(3,5-dimethylphenyl)pyrrolidine-3-carboxylic acid)

Technical Introduction: rac-(3R,4S)-1-(benzyloxy)carbonyl-4-(3,5-dimethylphenyl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group and a 3,5-dimethylphenyl substituent. This compound is of interest in synthetic organic chemistry, particularly in the development of pharmacologically active molecules, due to its stereochemical complexity and functional group versatility. The Cbz group enhances stability during synthetic manipulations, while the carboxylic acid moiety allows for further derivatization. The 3,5-dimethylphenyl group may contribute to lipophilicity, influencing binding interactions in medicinal chemistry applications. Its rac-(3R,4S) configuration provides a valuable intermediate for stereoselective synthesis, making it useful in asymmetric transformations and drug discovery research.
rac-(3R,4S)-1-(benzyloxy)carbonyl-4-(3,5-dimethylphenyl)pyrrolidine-3-carboxylic acid structure
2227752-60-3 structure
Product Name:rac-(3R,4S)-1-(benzyloxy)carbonyl-4-(3,5-dimethylphenyl)pyrrolidine-3-carboxylic acid
CAS No:2227752-60-3
MF:C21H23NO4
MW:353.41162610054
CID:6015545
PubChem ID:165528559
Update Time:2025-06-08

rac-(3R,4S)-1-(benzyloxy)carbonyl-4-(3,5-dimethylphenyl)pyrrolidine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • rac-(3R,4S)-1-(benzyloxy)carbonyl-4-(3,5-dimethylphenyl)pyrrolidine-3-carboxylic acid
    • 2227752-60-3
    • rac-(3R,4S)-1-[(benzyloxy)carbonyl]-4-(3,5-dimethylphenyl)pyrrolidine-3-carboxylic acid
    • EN300-1454832
    • Inchi: 1S/C21H23NO4/c1-14-8-15(2)10-17(9-14)18-11-22(12-19(18)20(23)24)21(25)26-13-16-6-4-3-5-7-16/h3-10,18-19H,11-13H2,1-2H3,(H,23,24)/t18-,19+/m0/s1
    • InChI Key: XARUMBIPGGNNRO-RBUKOAKNSA-N
    • SMILES: OC([C@@H]1CN(C(=O)OCC2C=CC=CC=2)C[C@H]1C1C=C(C)C=C(C)C=1)=O

Computed Properties

  • Exact Mass: 353.16270821g/mol
  • Monoisotopic Mass: 353.16270821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 492
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 66.8Ų

rac-(3R,4S)-1-(benzyloxy)carbonyl-4-(3,5-dimethylphenyl)pyrrolidine-3-carboxylic acid Pricemore >>

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Additional information on rac-(3R,4S)-1-(benzyloxy)carbonyl-4-(3,5-dimethylphenyl)pyrrolidine-3-carboxylic acid

Professional Introduction to Rac-(3R,4S)-1-(benzyloxy)carbonyl-4-(3,5-dimethylphenyl)pyrrolidine-3-carboxylic Acid (CAS No. 2227752-60-3)

Rac-(3R,4S-1-(benzyloxy)carbonyl-4-(3,5-dimethylphenyl)pyrrolidine-3-carboxylic acid) is a highly specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2227752-60-3, represents a sophisticated molecular structure that combines a pyrrolidine core with functional groups designed to enhance its pharmacological properties. The precise stereochemistry of the molecule, characterized by the (3R,4S) configuration, plays a crucial role in its biological activity and potential therapeutic applications.

The development of such intricate molecular architectures is a testament to the advancements in synthetic chemistry and the growing understanding of structure-activity relationships in drug design. The presence of a benzyloxy carbonyl group at the 1-position and a 3,5-dimethylphenyl substituent at the 4-position of the pyrrolidine ring contributes to the compound's unique chemical profile. These features not only influence its solubility and stability but also modulate its interactions with biological targets.

In recent years, there has been a surge in research focused on identifying novel scaffolds for drug discovery. Pyrrolidine derivatives have emerged as particularly promising candidates due to their versatility and ability to mimic natural bioactive molecules. Rac-(3R,4S-1-(benzyloxy)carbonyl-4-(3,5-dimethylphenyl)pyrrolidine-3-carboxylic acid) is no exception and has been explored for its potential in various therapeutic areas. Its unique stereochemistry and functional groups make it a valuable tool for investigating enzyme inhibition and receptor binding.

One of the most compelling aspects of this compound is its potential application in the development of kinase inhibitors. Kinases are enzymes that play a critical role in numerous cellular processes, including cell growth, differentiation, and signal transduction. Dysregulation of kinase activity is implicated in a wide range of diseases, making them attractive targets for therapeutic intervention. The pyrrolidine core of Rac-(3R,4S-1-(benzyloxy)carbonyl-4-(3,5-dimethylphenyl)pyrrolidine-3-carboxylic acid) is structurally reminiscent of known kinase inhibitors, suggesting that it may exhibit inhibitory activity against these enzymes.

Furthermore, the dimethylphenyl group at the 4-position introduces hydrophobicity to the molecule, which can enhance its binding affinity to protein targets. This feature is particularly important in drug design, as it can improve the compound's ability to penetrate biological membranes and reach its target site effectively. The benzyloxy carbonyl group at the 1-position provides stability to the molecule and can be further modified to introduce additional functional groups tailored for specific biological activities.

Recent studies have begun to explore the pharmacological properties of Rac-(3R,4S-1-(benzyloxy)carbonyl-4-(3,5-dimethylphenyl)pyrrolidine-3-carboxylic acid). Initial computational modeling studies suggest that this compound may interact with several key enzymes involved in cancer metabolism. By targeting these enzymes, it could potentially disrupt tumor growth and survival pathways. Additionally, preclinical studies are investigating its effects on inflammation-related pathways, which could make it relevant for treating autoimmune diseases.

The synthesis of Rac-(3R,4S-1-(benzyloxy)carbonyl-4-(3,5-dimethylphenyl)pyrrolidine-3-carboxylic acid) represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful control of stereochemistry to ensure the correct configuration at both the 3R and 4S positions. Techniques such as chiral resolution and asymmetric synthesis have been employed to achieve this level of precision. The successful synthesis not only demonstrates the chemist's skill but also opens up avenues for further derivatization and optimization.

In conclusion, Rac-(3R,4S-1-(benzyloxy)carbonyl-4-(3,5-dimethylphenyl)pyrrolidine-3-carboxylic acid) (CAS No. 2227752-60-3) is a remarkable compound with significant potential in pharmaceutical research. Its unique molecular structure and functional groups make it an excellent candidate for further investigation into kinase inhibition and other therapeutic applications. As research continues to uncover new biological targets and mechanisms of action, compounds like this one will play an increasingly important role in developing novel treatments for various diseases.

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